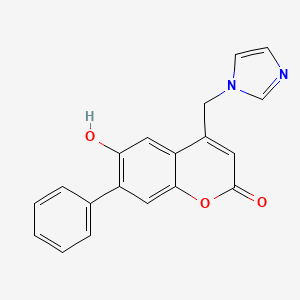

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Vue d'ensemble

Description

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as DMCM, is a chemical compound that has been extensively studied for its potential pharmacological properties. DMCM belongs to the class of benzodiazepine receptor ligands and is known to exert anxiolytic and sedative effects.

Applications De Recherche Scientifique

Metabolic Pathway Identification

A study on the metabolism of HM-30181, a compound closely related to the chemical structure , in rats was conducted using liquid chromatography/electrospray mass spectrometry. The research identified in vitro and in vivo metabolic pathways, including O-demethylation, hydrolysis, and hydroxylation, which could provide insights into the metabolic stability and potential biological interactions of similar compounds (Paek et al., 2006).

Synthesis of Benzochromene Derivatives

Research on the reaction between naphthols and dimethyl acetylenedicarboxylate in the presence of phosphites demonstrated the synthesis of stable oxa-2 λ^5-phosphaphenanthrenes and benzochromene derivatives. This study highlights the chemical versatility and potential for creating structurally diverse molecules for further application in material science or medicinal chemistry (Yavari et al., 2003).

Peptidomimetic Chemistry

Another study focused on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating a practical synthetic route for producing Fmoc-amino acids. This research is significant for the development of peptidomimetics and has applications in drug discovery and development (Sladojevich et al., 2007).

Fluorescent Probing for Hypoxic Cells

A novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) was developed, incorporating morpholine groups into its structure. This probe is designed for biomedical research fields, specifically for imaging disease-relevant hypoxia in tumor cells, demonstrating the compound's potential in diagnostic applications (Feng et al., 2016).

Crystal Structure Analysis

The crystal structure of dimethomorph, a morpholine fungicide closely related to the chemical structure , was analyzed to understand its molecular configuration better. This research provides valuable information on the structural aspects of similar compounds, which is crucial for designing molecules with desired properties (Kang et al., 2015).

Propriétés

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-14-17-6-4-16(30-23(26)24-8-10-29-11-9-24)13-20(17)31-22(25)21(14)18-12-15(27-2)5-7-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHSRDKVYWCVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)

![5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2879260.png)

![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)